molecular formula C12H17Cl2NO B1424595 3-(4-Chloro-2-methylphenoxy)piperidine hydrochloride CAS No. 1219968-07-6

3-(4-Chloro-2-methylphenoxy)piperidine hydrochloride

Cat. No. B1424595
CAS RN: 1219968-07-6
M. Wt: 262.17 g/mol
InChI Key: HTRFXOSXWKVGPZ-UHFFFAOYSA-N
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Description

“3-(4-Chloro-2-methylphenoxy)piperidine hydrochloride” is a chemical compound with the molecular formula C12H17Cl2NO . It has an average mass of 262.176 Da and a monoisotopic mass of 261.068726 Da .


Molecular Structure Analysis

The InChI code for “3-(4-Chloro-2-methylphenoxy)piperidine hydrochloride” is 1S/C12H16ClNO.ClH/c1-9-8-10 (13)2-3-12 (9)15-11-4-6-14-7-5-11;/h2-3,8,11,14H,4-7H2,1H3;1H . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

The molecular formula of “3-(4-Chloro-2-methylphenoxy)piperidine hydrochloride” is C12H17Cl2NO . It has an average mass of 262.176 Da and a monoisotopic mass of 261.068726 Da .

Scientific Research Applications

Pharmacology

Histamine H4 Receptor Antagonism: This compound is utilized in the synthesis of indole and benzimidazole piperazines, which act as histamine H4 receptor antagonists . These antagonists are explored for their potential therapeutic effects in treating allergic conditions and immune system disorders.

Medicinal Chemistry

Drug Design and Synthesis: Piperidine derivatives, including this compound, are crucial in designing drugs due to their presence in over twenty classes of pharmaceuticals . They are key building blocks in constructing molecules with potential therapeutic benefits.

Organic Synthesis

Building Block for Complex Molecules: This compound serves as a versatile intermediate in organic synthesis. It can be used to construct complex molecules, including natural products and potential drug candidates, through various synthetic routes .

Analytical Chemistry

Reference Standard for Calibration: “3-(4-Chloro-2-methylphenoxy)piperidine hydrochloride” can be used as a reference standard in analytical methods such as HPLC and LC-MS, aiding in the identification and quantification of compounds in complex mixtures .

Safety and Hazards

The safety data sheet for a related compound, “Piperidine”, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is also harmful to aquatic life .

properties

IUPAC Name

3-(4-chloro-2-methylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO.ClH/c1-9-7-10(13)4-5-12(9)15-11-3-2-6-14-8-11;/h4-5,7,11,14H,2-3,6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRFXOSXWKVGPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chloro-2-methylphenoxy)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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